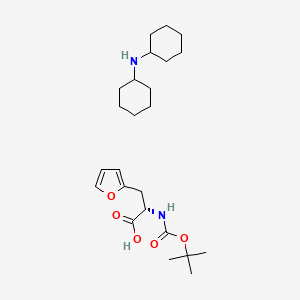

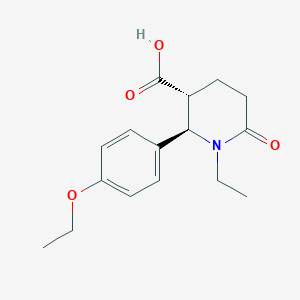

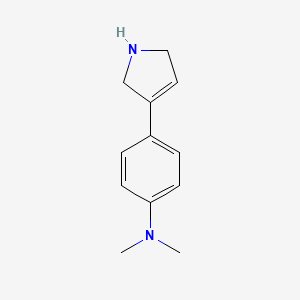

2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” and “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” are two compounds that have similar structures . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is C21H26N4O , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is C23H30N4O2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is 350.468 , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is 394.521 .

科学的研究の応用

Carbonic Anhydrase Inhibitor

“2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” has been found to be an effective human carbonic anhydrase (hCA) inhibitor . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . This compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It has been shown to have a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Drug Development

The compound’s ability to selectively inhibit certain isoforms of carbonic anhydrase can be leveraged in drug development . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Neurological Research

Given its interaction with carbonic anhydrase VII, which is associated with the brain, this compound could potentially be used in neurological research . However, more studies are needed to confirm this application.

Chemical Synthesis

As a chemical compound with a specific structure, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in chemical synthesis for the production of other compounds . Its structure can serve as a building block in the synthesis of more complex molecules.

Biochemical Research

The compound’s interaction with enzymes and its inhibitory properties make it a potential tool in biochemical research . It can be used to study enzyme kinetics, inhibition mechanisms, and other biochemical processes.

Pharmacological Studies

Given its inhibitory properties, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in pharmacological studies . It can help in understanding the pharmacokinetics and pharmacodynamics of similar compounds.

Safety and Hazards

将来の方向性

There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

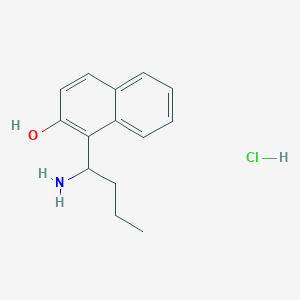

2-(4-benzylpiperazin-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQLPYZHUVVMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-5-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)